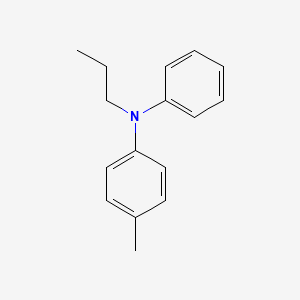

4-methyl-N-phenyl-N-propylaniline

Descripción

BenchChem offers high-quality 4-methyl-N-phenyl-N-propylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-methyl-N-phenyl-N-propylaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C16H19N |

|---|---|

Peso molecular |

225.33 g/mol |

Nombre IUPAC |

4-methyl-N-phenyl-N-propylaniline |

InChI |

InChI=1S/C16H19N/c1-3-13-17(15-7-5-4-6-8-15)16-11-9-14(2)10-12-16/h4-12H,3,13H2,1-2H3 |

Clave InChI |

CZTKANGMRGBZBX-UHFFFAOYSA-N |

SMILES canónico |

CCCN(C1=CC=CC=C1)C2=CC=C(C=C2)C |

Origen del producto |

United States |

synthesis of 4-methyl-N-phenyl-N-propylaniline

An In-Depth Technical Guide on the Synthesis of 4-methyl-N-phenyl-N-propylaniline

Introduction

N,N-disubstituted anilines are a cornerstone of modern organic chemistry, serving as pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] The target molecule of this guide, 4-methyl-N-phenyl-N-propylaniline, is a tertiary aniline featuring three distinct substituents on the nitrogen atom. The synthesis of such unsymmetrical tertiary anilines presents a unique challenge: the controlled, sequential introduction of different groups onto the nitrogen center, avoiding undesirable side reactions like over-alkylation.

This guide provides a comprehensive overview of the viable synthetic strategies for constructing 4-methyl-N-phenyl-N-propylaniline. We will move beyond simple procedural lists to explore the underlying mechanistic principles, the rationale behind the selection of reagents and catalysts, and the practical considerations for laboratory execution. The methodologies presented are grounded in established, high-yield transformations, including palladium-catalyzed cross-coupling and reductive amination, ensuring a robust and reproducible synthetic approach.

Chapter 1: Retrosynthetic Analysis and Strategic Planning

A logical synthesis begins with a retrosynthetic analysis to identify key bond disconnections and strategic intermediates. For 4-methyl-N-phenyl-N-propylaniline, there are three potential C-N bonds that can be disconnected, leading to two primary, logical synthetic strategies.

-

Disconnection of the N-propyl bond: This is the most common strategy, which involves first constructing the diarylamine core (4-methyl-N-phenylaniline) and then introducing the propyl group. This approach is often favored because the secondary diarylamine intermediate is typically a stable, crystalline solid, which is easy to purify before the final alkylation step.

-

Disconnection of the N-phenyl or N-tolyl bond: This involves first preparing an N-alkylated aniline (e.g., N-propylaniline or N-propyl-p-toluidine) and then introducing the final aryl group via a cross-coupling reaction.

The diagram below illustrates these primary retrosynthetic pathways.

Caption: Retrosynthetic analysis of 4-methyl-N-phenyl-N-propylaniline.

This guide will focus primarily on Strategy A, as it offers a highly reliable and modular route to the target compound.

Chapter 2: Synthesis Strategy A: Sequential Arylation and Alkylation

This robust two-step strategy involves the initial synthesis of the secondary amine intermediate, 4-methyl-N-phenylaniline, followed by its N-propylation.

Step 1: Synthesis of 4-methyl-N-phenylaniline

The formation of the C(aryl)-N bond is most effectively achieved using the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction.[2] This reaction has become a cornerstone of modern synthesis due to its broad substrate scope and functional group tolerance, largely replacing harsher, traditional methods.[2][3]

Mechanism: The Buchwald-Hartwig Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.[3]

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (e.g., bromobenzene) to form a Pd(II) intermediate.

-

Amine Coordination & Deprotonation: The amine (p-toluidine) coordinates to the palladium center. A base then deprotonates the amine to form a more nucleophilic amido complex.

-

Reductive Elimination: The final C-N bond is formed as the product, 4-methyl-N-phenylaniline, is eliminated from the palladium center, regenerating the active Pd(0) catalyst for the next cycle.

The choice of phosphine ligand is critical to promote the desired reductive elimination and suppress side reactions.[3] Bidentate ligands like BINAP are often effective.[2][4]

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination

| Parameter | Value/Reagent | Purpose |

| Aryl Halide | Bromobenzene (1.0 eq) | Phenyl group source |

| Amine | p-Toluidine (1.2 eq) | Amine source |

| Catalyst | Pd(OAc)₂ (2-5 mol%) | Palladium precursor |

| Ligand | BINAP (3-8 mol%) | Stabilizes catalyst, promotes reductive elimination |

| Base | NaOt-Bu or Cs₂CO₃ (1.5-2.0 eq) | Deprotonates the amine for catalysis |

| Solvent | Toluene or Dioxane (anhydrous) | Anhydrous, non-protic solvent |

| Temperature | 90-110 °C | To drive the reaction to completion |

| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of the Pd(0) catalyst |

Procedure:

-

To an oven-dried Schlenk flask under an inert atmosphere, add the palladium acetate, BINAP, and sodium tert-butoxide.

-

Add anhydrous toluene, followed by p-toluidine and bromobenzene via syringe.

-

The flask is sealed and the reaction mixture is heated to 100 °C with vigorous stirring for 12-24 hours.

-

Reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, the reaction is cooled to room temperature, diluted with a solvent like ethyl acetate, and filtered through a pad of celite to remove palladium residues.[4]

-

The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The resulting crude product, 4-methyl-N-phenylaniline, can be purified by column chromatography or recrystallization.

Step 2: N-Propylation of 4-methyl-N-phenylaniline

With the secondary amine intermediate in hand, the final step is the introduction of the propyl group. Reductive amination is the preferred method for this transformation as it offers high selectivity and avoids the over-alkylation issues that can plague direct alkylation with alkyl halides.[5]

Mechanism: Reductive Amination

This one-pot reaction involves two key stages:[6]

-

Imine/Iminium Ion Formation: The secondary amine (4-methyl-N-phenylaniline) attacks the carbonyl carbon of propionaldehyde. Subsequent dehydration, often acid-catalyzed, forms a tertiary iminium ion.

-

Reduction: A mild and selective reducing agent, introduced into the same pot, reduces the iminium ion to the final tertiary amine product.

Reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal for this process because they are mild enough not to reduce the starting aldehyde but are sufficiently reactive to reduce the in-situ formed iminium ion.[5]

Caption: Workflow for the reductive amination step.

Experimental Protocol: Reductive Amination

| Parameter | Value/Reagent | Purpose |

| Amine | 4-methyl-N-phenylaniline (1.0 eq) | Substrate |

| Aldehyde | Propionaldehyde (1.1-1.5 eq) | Propyl group source |

| Reducing Agent | Sodium Triacetoxyborohydride (1.5 eq) | Selective iminium reductant |

| Solvent | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | Anhydrous, non-protic solvent |

| Catalyst | Acetic Acid (optional, catalytic amount) | Facilitates iminium ion formation |

| Temperature | Room Temperature | Mild conditions prevent side reactions |

| Atmosphere | Air or Inert | Generally not sensitive to air |

Procedure:

-

Dissolve 4-methyl-N-phenylaniline in anhydrous DCM in a round-bottom flask.

-

Add propionaldehyde and a catalytic amount of glacial acetic acid. Stir the mixture at room temperature for 20-30 minutes to allow for iminium ion formation.

-

Add sodium triacetoxyborohydride portion-wise to the mixture. The reaction may be mildly exothermic.

-

Stir the reaction at room temperature for 4-12 hours, monitoring by TLC for the disappearance of the starting amine.

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude 4-methyl-N-phenyl-N-propylaniline can be purified by silica gel column chromatography to yield the final product.

Chapter 3: Characterization of the Final Product

Proper characterization of the synthesized 4-methyl-N-phenyl-N-propylaniline is essential to confirm its identity and purity. The following table summarizes the expected spectral data based on the analysis of analogous structures.[7][8]

| Technique | Expected Features |

| ¹H NMR | Aromatic Protons: Multiple signals between δ 6.8-7.4 ppm. The p-disubstituted tolyl group should show two distinct doublets. N-CH₂ (Propyl): A triplet around δ 3.2-3.4 ppm. CH₂ (Propyl): A multiplet (sextet) around δ 1.6-1.8 ppm. CH₃ (Propyl): A triplet around δ 0.9-1.0 ppm. CH₃ (Tolyl): A singlet around δ 2.3 ppm. |

| ¹³C NMR | Aromatic Carbons: Signals in the region of δ 115-150 ppm. N-CH₂ (Propyl): Signal around δ 50-55 ppm. CH₂ (Propyl): Signal around δ 20-25 ppm. CH₃ (Propyl): Signal around δ 10-15 ppm. CH₃ (Tolyl): Signal around δ 20-22 ppm. |

| IR (cm⁻¹) | Aromatic C-H stretch: Just above 3000 cm⁻¹. Aliphatic C-H stretch: Just below 3000 cm⁻¹. Aromatic C=C stretch: Bands around 1600 cm⁻¹ and 1500 cm⁻¹. Absence of N-H stretch (around 3400 cm⁻¹) confirms tertiary amine formation. |

| MS (m/z) | Molecular Ion [M]⁺: Expected at m/z = 225.2. Fragmentation: Look for characteristic loss of an ethyl group ([M-29]⁺) or a propyl group ([M-43]⁺). |

Conclusion

The is most reliably achieved via a two-step sequence involving an initial Buchwald-Hartwig amination to form the diarylamine core, followed by a selective N-propylation using reductive amination. This strategy provides excellent control over the introduction of each substituent, minimizing side products and leading to high overall yields. The protocols outlined in this guide are robust, scalable, and utilize well-understood, modern synthetic methodologies, making them highly suitable for professionals in research and drug development.

References

-

Wikipedia. Buchwald–Hartwig amination. [Link]

-

Molnar, A. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

-

Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

-

Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

-

Boston University. Reductive Amination Reaction. [Link]

-

ResearchGate. Reductive Amination: A Remarkable Experiment for the Organic Laboratory. [Link]

-

ResearchGate. 4-methyl-N,N-di(prop-2-yn-1-yl)aniline and carbon numbering and...[Link]

-

Elsevier. Palladium catalyzed N-alkylation of amines with alcohols. [Link]

-

ChemRxiv. An Overview of Palladium-Catalyzed N-alkylation Reactions. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. DSpace [open.bu.edu]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

Technical Whitepaper: Synthesis, Physicochemical Profiling, and Applications of 4-methyl-N-phenyl-N-propylaniline

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Materials Scientists

Executive Summary

The compound 4-methyl-N-phenyl-N-propylaniline (also known as N-propyl-4-methyldiphenylamine) is a highly specialized unsymmetrical tertiary diarylalkylamine. Compounds of this class are critical building blocks in the development of advanced optoelectronic materials—such as hole-transport layers (HTLs) in Organic Light-Emitting Diodes (OLEDs)—and serve as privileged scaffolds in pharmaceutical intermediate design[Organic Letters, 2021][1].

Due to the extreme steric hindrance and electronic delocalization of the nitrogen lone pair across two aromatic systems, standard SN2 alkylation of diarylamines often results in poor yields. Therefore, synthesizing this molecule requires precision catalytic methodologies. This guide details the causality behind two robust, self-validating synthetic pathways: Palladium-catalyzed Buchwald-Hartwig cross-coupling and highly chemoselective reductive amination.

Physicochemical Profiling

Understanding the fundamental properties of 4-methyl-N-phenyl-N-propylaniline is essential for downstream purification and application integration. The structural asymmetry (a phenyl, a p-tolyl, and a propyl group) disrupts crystal lattice packing, typically rendering this compound a viscous oil or low-melting solid at room temperature.

Table 1: Quantitative Physicochemical Properties

| Property | Value / Description |

| Molecular Formula | C16H19N |

| Molecular Weight | 225.33 g/mol |

| Appearance | Pale yellow to colorless viscous oil |

| Estimated Boiling Point | 325–335 °C (at 760 mmHg) |

| LogP (Octanol/Water) | ~4.8 (Highly lipophilic) |

| Topological Polar Surface Area | 3.24 Ų |

| Solubility Profile | Soluble in DCM, THF, Toluene; Insoluble in H2O |

Mechanistic Synthetic Pathways

To construct the sterically demanding tertiary amine core, we utilize two orthogonal synthetic strategies.

Figure 1: Dual synthetic pathways for 4-methyl-N-phenyl-N-propylaniline.

Pathway A: Buchwald-Hartwig Cross-Coupling

Coupling a secondary alkylarylamine (N-propylaniline) with an aryl halide (4-bromotoluene) requires overcoming the high activation energy of the reductive elimination step[ACS Omega, 2020][2]. We specifically select RuPhos as the dialkylbiarylphosphine ligand. The causality here is structural: RuPhos is explicitly designed for secondary amines because its steric bulk and electron-rich dicyclohexylphosphine moiety accelerate reductive elimination while suppressing unwanted β -hydride elimination pathways[LibreTexts][3].

Pathway B: Reductive Amination

Reacting 4-methyldiphenylamine with propionaldehyde relies on the formation of an intermediate iminium ion. We utilize Sodium Triacetoxyborohydride ( NaBH(OAc)3 ) rather than standard NaBH4 . The electron-withdrawing acetoxy groups reduce the nucleophilicity of the hydride, making it a mild reagent that selectively reduces the iminium ion without prematurely reducing the unreacted aldehyde[J. Org. Chem., 1996][4].

Step-by-Step Experimental Protocols

Protocol A: Palladium-Catalyzed Amination (Self-Validating Workflow)

This protocol is designed to self-validate through distinct visual and chromatographic checkpoints.

-

Preparation: In an oven-dried Schlenk flask under an argon atmosphere, combine Pd2(dba)3 (0.02 equiv, 2 mol%) and RuPhos (0.04 equiv, 4 mol%).

-

Activation: Add anhydrous toluene (0.2 M relative to substrate). The solution will transition from dark purple to a deep red/orange, visually validating the formation of the active L⋅Pd(0) complex.

-

Reagent Addition: Add N-propylaniline (1.0 equiv) and 4-bromotoluene (1.05 equiv). Stir for 5 minutes.

-

Base Addition: Add sodium tert-butoxide ( NaOtBu , 1.4 equiv) in one portion. Causality: NaOtBu is a strong base required to deprotonate the coordinated amine, facilitating the formation of the palladium-amido intermediate.

-

Heating & Monitoring: Heat the reaction mixture to 85 °C. Monitor via TLC (Hexanes:EtOAc 9:1). The reaction is self-validating when the secondary amine spot (visible under UV and ninhydrin stain) completely disappears (typically 4–6 hours).

-

Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate in vacuo and purify via flash column chromatography.

Protocol B: Direct Reductive Amination

-

Imine Formation: Dissolve 4-methyldiphenylamine (1.0 equiv) and propionaldehyde (1.2 equiv) in anhydrous 1,2-dichloroethane (DCE, 0.2 M).

-

Acid Catalysis: Add glacial acetic acid (1.0 equiv). Causality: The acid protonates the carbonyl oxygen, accelerating the nucleophilic attack of the sterically hindered diarylamine to form the iminium ion.

-

Reduction: Add NaBH(OAc)3 (1.5 equiv) portion-wise at 0 °C to control the exotherm.

-

Stirring: Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quenching: Quench with saturated aqueous NaHCO3 . Extract with dichloromethane (DCM). The organic layer is dried over anhydrous Na2SO4 , filtered, and concentrated.

Analytical Characterization Standards

To confirm the successful synthesis of 4-methyl-N-phenyl-N-propylaniline, the following spectroscopic benchmarks must be met:

-

1 H NMR (400 MHz, CDCl3 ): Look for the diagnostic propyl chain signals: a triplet at ∼ 0.9 ppm ( −CH3 ), a multiplet at ∼ 1.6 ppm ( −CH2− ), and a triplet at ∼ 3.6 ppm ( N−CH2− ). The p-tolyl methyl group will appear as a sharp singlet at ∼ 2.3 ppm. The aromatic region (6.8–7.3 ppm) will integrate to 9 protons.

-

HRMS (ESI-TOF): Calculated for [M+H]+ , C16H20N+ : 226.1596.

Applications in Advanced Materials

The tertiary diarylalkylamine core of 4-methyl-N-phenyl-N-propylaniline is a privileged motif in organic electronics. Its electron-rich nature and low ionization potential make it an ideal electron-donor unit. When incorporated into polymeric or small-molecule systems, it functions as a highly efficient Hole Transport Layer (HTL) in OLED devices[Organic Letters, 2021][1].

Figure 2: Diarylalkylamine core function in OLED hole transport layers.

The propyl chain serves a dual purpose in these materials: it increases the solubility of the compound in organic solvents for solution-processed device fabrication, and it disrupts π−π stacking, preventing unwanted crystallization within the amorphous HTL film.

References

-

Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Source: ACS Omega URL:[Link]

-

Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL:[Link]

-

Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: The Journal of Organic Chemistry URL:[Link]

-

Modular Synthesis of 9,10-Dihydroacridines through an ortho-C Alkenylation/Hydroarylation Sequence between Anilines and Aryl Alkynes Source: Organic Letters URL:[Link]

Sources

An In-depth Technical Guide to 4-methyl-N-phenylaniline

Abstract

This technical guide provides a comprehensive overview of 4-methyl-N-phenylaniline (CAS No. 620-84-8), a key intermediate in the synthesis of various organic compounds. With applications spanning the pharmaceutical, agrochemical, and dye industries, a thorough understanding of its properties, synthesis, and analytical characterization is crucial for researchers and drug development professionals.[1] This document details the physicochemical properties, provides a step-by-step synthesis protocol via Buchwald-Hartwig amination, outlines methods for spectroscopic and chromatographic analysis, discusses potential applications in drug discovery, and addresses safety and handling considerations. The guide is structured to provide both foundational knowledge and practical insights, ensuring scientific integrity and enabling reproducible experimental work.

Introduction and Chemical Identity

4-methyl-N-phenylaniline, also known as 4-methyldiphenylamine, is an aromatic amine characterized by a phenyl group and a p-tolyl group attached to a central nitrogen atom. Its structure is foundational for a variety of more complex molecules. This guide will focus on the technical details relevant to laboratory and industrial applications.

CAS Number: 620-84-8[2][3][4][5]

Molecular Formula: C₁₃H₁₃N[2][3][5][6]

IUPAC Name: 4-Methyl-N-phenylbenzenamine

Synonyms: 4-Methyldiphenylamine, N-Phenyl-p-toluidine, p-Tolylphenylamine

Physicochemical and Spectroscopic Properties

A solid understanding of the physicochemical and spectroscopic properties of 4-methyl-N-phenylaniline is essential for its handling, characterization, and use in synthesis.

Physicochemical Data

| Property | Value | Reference |

| Molecular Weight | 183.25 g/mol | [3][5][6] |

| Appearance | White solid | [7] |

| Melting Point | 90 °C | [2][6] |

| Boiling Point | Not available | [2][6] |

| Form | Solid | [3] |

Spectroscopic Data

Spectroscopic analysis is critical for the verification of the identity and purity of 4-methyl-N-phenylaniline.

-

¹H NMR (300 MHz, CDCl₃): δ (ppm) = 7.25 – 7.19 (m, 2H, ArH), 7.11 – 7.06 (m, 2H, ArH), 7.03 – 6.97 (m, 4H, ArH), 6.91 – 6.84 (m, 1H, ArH), 5.65 (brs, 1H, NH), 2.32 (s, 3H, CH₃).[7]

-

¹³C NMR (75 MHz, CDCl₃): δ (ppm) = 144.1, 140.5, 131.1, 130.1, 129.5, 120.5, 119.1, 117.1, 21.2.[7]

-

Electrospray Ionization (ESI-MS): m/z = 184 (M+H)⁺.[8]

Synthesis of 4-methyl-N-phenylaniline

The synthesis of 4-methyl-N-phenylaniline can be efficiently achieved through modern cross-coupling reactions. The Buchwald-Hartwig amination is a preferred method due to its high yields and broad substrate scope.[9][10]

Synthesis via Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction provides a reliable route for the formation of the C-N bond between an aryl halide and an amine.[9][10]

Detailed Experimental Protocol

Materials:

-

p-Toluidine

-

Bromobenzene

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous Toluene

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

-

To an oven-dried Schlenk flask, add Pd₂(dba)₃ (1 mol%), XPhos (2 mol%), and NaOtBu (1.4 equivalents).

-

Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Add anhydrous toluene via syringe.

-

Add p-toluidine (1.2 equivalents) and bromobenzene (1.0 equivalent) via syringe.

-

Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized 4-methyl-N-phenylaniline.

Analytical Workflow

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

Procedure:

-

Standard Preparation: Prepare a stock solution of a reference standard of 4-methyl-N-phenylaniline in the mobile phase. Create a series of dilutions for a calibration curve.

-

Sample Preparation: Accurately weigh and dissolve the synthesized product in the mobile phase to a known concentration.

-

Analysis: Inject the standard solutions and the sample solution into the HPLC system.

-

Data Analysis: Determine the retention time of 4-methyl-N-phenylaniline from the standard. Calculate the purity of the sample by comparing the peak area of the analyte to the total peak area of all components in the chromatogram.

Applications in Drug Development and Research

4-methyl-N-phenylaniline serves as a versatile intermediate in the synthesis of various biologically active molecules.[1] The diphenylamine scaffold is present in a number of compounds with therapeutic potential. While specific applications of 4-methyl-N-phenylaniline in marketed drugs are not extensively documented, its derivatives are of significant interest in medicinal chemistry.

Aniline derivatives are known to be building blocks for numerous pharmaceutical compounds with diverse pharmacological activities.[8] These activities can be tailored by modifying the substitution patterns on the aromatic rings.[8]

Toxicology and Metabolism

The toxicological profile of 4-methyl-N-phenylaniline is not extensively studied. However, insights can be drawn from the parent compound, diphenylamine. Diphenylamine is known to be metabolized in humans to 4-hydroxydiphenylamine and 4,4'-dihydroxydiphenylamine.[2] It is rapidly absorbed and excreted, primarily in the urine.[2]

For 4-methyl-N-phenylaniline, it is plausible that metabolism would also involve hydroxylation of the aromatic rings. The presence of the methyl group may influence the rate and regioselectivity of this hydroxylation. It is also possible that the methyl group itself could be oxidized.

Safety Information:

-

GHS Pictogram: GHS07 (Exclamation mark)[3]

-

Signal Word: Warning[3]

-

Hazard Statement: H302 (Harmful if swallowed)[3]

-

Precautionary Statements: P264, P270, P301 + P312, P501[3]

It is imperative to handle 4-methyl-N-phenylaniline in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

4-methyl-N-phenylaniline is a valuable chemical intermediate with established synthetic routes and analytical characterization methods. Its utility in the synthesis of more complex molecules makes it a compound of interest for researchers in organic synthesis, medicinal chemistry, and materials science. This guide provides a solid foundation for the safe and effective use of 4-methyl-N-phenylaniline in a research and development setting.

References

-

Supporting Information - The Royal Society of Chemistry. Retrieved from [Link]

-

4-methoxy-N-methyl-N-phenylaniline | C14H15NO | CID 3735178 - PubChem. Retrieved from [Link]

-

Analytical Methods - ATSDR. Retrieved from [Link]

-

Supplementary Data - The Royal Society of Chemistry. Retrieved from [Link]

-

HEALTH EFFECTS - Toxicological Profile for Methylenedianiline - NCBI Bookshelf. Retrieved from [Link]

-

Reaction of 4-bromoanisole (5) with aniline (6) under standard... - ResearchGate. Retrieved from [Link]

-

Simultaneous analysis of diphenylamine and its derivatives by high performance liquid chromatogrphy - International Journal of Development Research. Retrieved from [Link]

-

(PDF) Determination of diphenylamine and its mono-derivatives in single-base gun propellants during aging by High Performance Liquid Chromatography - ResearchGate. Retrieved from [Link]

-

HPLC Analysis of Diphenylamine in Propellants | PDF | High Performance Liquid Chromatography - Scribd. (2025-05-27). Retrieved from [Link]

-

Determination of Diphenylamine in Agricultural Products by HPLC-FL - J-Stage. Retrieved from [Link]

-

Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni catalysts. Rsc.org. (2023-01-02). Retrieved from [Link]

-

N-Methyl-4-phenylaniline - Optional[13C NMR] - Chemical Shifts - SpectraBase. Retrieved from [Link]

Sources

- 1. 4-Methyldiphenylamine | 620-84-8 [chemicalbook.com]

- 2. Diphenylamine - 1,1,1-Trichloroethane and Four Other Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Diphenylamine - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 4-Methyl-N-phenylaniline | Sigma-Aldrich [sigmaaldrich.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. rsc.org [rsc.org]

- 9. benchchem.com [benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Spectroscopic Characterization and Synthesis Protocols for 4-Methyl-N-phenyl-N-propylaniline

A Technical Whitepaper for Advanced Materials and Medicinal Chemistry

Executive Summary

Unsymmetrical N -alkyl diarylamines are privileged scaffolds in both materials science—serving as highly efficient hole-transporting materials in OLEDs—and medicinal chemistry, where they act as core pharmacophores for various neuroactive agents. This whitepaper provides an authoritative, in-depth analysis of 4-methyl- N -phenyl- N -propylaniline (also known as N -phenyl- N -propyl- p -toluidine). By detailing its synthesis through palladium-catalyzed cross-coupling and rigorously breaking down its spectroscopic signature (NMR, FTIR, and MS), this guide establishes a self-validating framework for researchers to synthesize and unambiguously characterize this sterically demanding tertiary amine.

Synthesis Methodology & Self-Validating Protocol

The construction of sterically hindered tertiary amines requires precise catalytic control to avoid competitive β -hydride elimination or arene reduction. We employ a modified Buchwald-Hartwig amination [1], utilizing a palladium-bidentate phosphine system.

Causality of Experimental Choices

-

Catalyst System (Pd(OAc)₂ / BINAP): The bidentate (rac)-BINAP ligand enforces a cis-coordination geometry on the palladium center. This spatial arrangement is causally responsible for accelerating the reductive elimination step, which is the kinetic bottleneck when forming sterically encumbered C–N bonds [2].

-

Base Selection (NaOtBu): Sodium tert-butoxide is selected over weaker carbonate bases to ensure the rapid, quantitative deprotonation of the secondary amine ( N -propylaniline) prior to transmetalation, preventing catalyst stalling.

Step-by-Step Protocol

-

Catalyst Preparation: In a nitrogen-filled glovebox, charge a flame-dried Schlenk tube with Pd(OAc)₂ (2.2 mg, 1.0 mol %), (rac)-BINAP (9.3 mg, 1.5 mol %), and NaOtBu (135 mg, 1.4 mmol).

-

Reagent Addition: Dissolve N -propylaniline (1.2 mmol) and 4-bromotoluene (1.0 mmol) in anhydrous toluene (3.0 mL). Add this solution to the Schlenk tube via syringe.

-

Cross-Coupling: Seal the tube, transfer it to a fume hood, and heat the reaction mixture at 110 °C in a pre-heated oil bath for 12 hours under vigorous magnetic stirring.

-

Self-Validation Checkpoint 1 (TLC): Spot an aliquot of the crude mixture against the N -propylaniline starting material on a silica gel TLC plate (Eluent: Hexanes:EtOAc 95:5). The complete disappearance of the secondary amine spot ( Rf≈0.3 ) validates terminal conversion.

-

Workup: Cool the mixture to ambient temperature, quench with deionized water (5 mL), and extract the aqueous layer with ethyl acetate (3 × 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Isolate the target compound via flash column chromatography (silica gel, gradient elution from 100% hexanes to 98:2 hexanes:EtOAc).

-

Self-Validation Checkpoint 2 (FTIR): Subject the purified oil to ATR-FTIR analysis. The protocol is considered successful only if there is an absolute absence of the N–H stretching band at 3300–3400 cm⁻¹. The presence of this band indicates trace unreacted starting material, mandating a secondary chromatographic pass.

Fig 1: Step-by-step synthetic workflow for the Pd-catalyzed cross-coupling of N-alkyl diarylamines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structural confirmation of 4-methyl- N -phenyl- N -propylaniline relies heavily on the distinct anisotropic effects generated by the diarylamine core.

Mechanistic Causality in Chemical Shifts

In tertiary diarylamines, steric repulsion forces the two aromatic rings into a twisted, propeller-like conformation. This geometry places the N -alkyl α -protons directly within the deshielding cone of the adjacent π -systems. Consequently, the N -CH₂ protons of the propyl group resonate significantly downfield ( δ 3.65 ppm) compared to standard aliphatic amines. Conversely, the nitrogen lone pair delocalizes into the aromatic rings, shielding the ortho protons and pushing them upfield ( δ ~6.95 ppm) relative to unsubstituted benzene.

Quantitative NMR Data Summaries

Table 1: ¹H NMR Assignments (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Assignment |

| 0.95 | Triplet (t) | 7.4 | 3H | Propyl -CH₃ ( γ ) |

| 1.68 | Sextet (sxt) | 7.4 | 2H | Propyl -CH₂- ( β ) |

| 2.32 | Singlet (s) | - | 3H | p -Tolyl -CH₃ |

| 3.65 | Triplet (t) | 7.4 | 2H | Propyl N-CH₂- ( α ) |

| 6.92 | Triplet (t) | 7.3 | 1H | Phenyl Ar-H (para) |

| 6.95 | Doublet (d) | 8.4 | 2H | p -Tolyl Ar-H (ortho to N) |

| 6.98 | Doublet (d) | 8.0 | 2H | Phenyl Ar-H (ortho to N) |

| 7.10 | Doublet (d) | 8.4 | 2H | p -Tolyl Ar-H (meta to N) |

| 7.25 | Triplet (t) | 8.0 | 2H | Phenyl Ar-H (meta to N) |

Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| 11.6 | Primary (CH₃) | Propyl -CH₃ ( γ ) |

| 20.8 | Secondary (CH₂) | Propyl -CH₂- ( β ) |

| 20.9 | Primary (CH₃) | p -Tolyl -CH₃ |

| 54.8 | Secondary (CH₂) | Propyl N-CH₂- ( α ) |

| 120.8 | Tertiary (CH) | Phenyl Ar-C (para) |

| 121.3 | Tertiary (CH) | Phenyl Ar-C (ortho) |

| 122.6 | Tertiary (CH) | p -Tolyl Ar-C (ortho) |

| 129.2 | Tertiary (CH) | Phenyl Ar-C (meta) |

| 129.9 | Tertiary (CH) | p -Tolyl Ar-C (meta) |

| 131.8 | Quaternary (C) | p -Tolyl Ar-C (para / C-CH₃) |

| 146.2 | Quaternary (C) | p -Tolyl Ar-C (C-N) |

| 148.5 | Quaternary (C) | Phenyl Ar-C (C-N) |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR analysis provides rapid, non-destructive validation of the tertiary amine functional group. The diagnostic feature of 4-methyl- N -phenyl- N -propylaniline is the strong C–N stretching vibration coupled with the out-of-plane bending modes that dictate the substitution patterns of the aromatic rings.

Table 3: Key FTIR Vibrational Modes (ATR)

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Diagnostic Significance |

| 3035 | Weak | C–H stretch (sp²) | Confirms presence of aromatic rings. |

| 2960, 2930, 2872 | Medium | C–H stretch (sp³) | Confirms presence of propyl and methyl groups. |

| 1595, 1498 | Strong | C=C stretch | Aromatic ring skeletal vibrations. |

| 1365 | Strong | C–N stretch | Characteristic of aromatic tertiary amines. |

| 815 | Strong | C–H out-of-plane bend | Confirms para-disubstituted benzene ( p -tolyl). |

| 750, 695 | Strong | C–H out-of-plane bend | Confirms mono-substituted benzene (phenyl). |

Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS at 70 eV) of 4-methyl- N -phenyl- N -propylaniline yields a highly predictable and self-validating fragmentation pattern [3].

Fragmentation Causality

The molecular ion ( M+∙ ) appears at m/z 225. The dominant fragmentation pathway is the α -cleavage of the propyl chain, resulting in the loss of an ethyl radical (–C₂H₅ ∙ , 29 Da). This cleavage is highly favored because the resulting iminium cation (m/z 196) is intensely stabilized by resonance delocalization across both the phenyl and p -tolyl π -systems. Consequently, m/z 196 registers as the base peak (100% relative abundance).

Fig 2: Primary EI-MS fragmentation pathways highlighting the dominant alpha-cleavage mechanism.

Conclusion

The synthesis and characterization of 4-methyl- N -phenyl- N -propylaniline require strict adherence to catalytic conditions and rigorous spectroscopic validation. By cross-referencing the absence of N–H stretching in FTIR, the highly deshielded α -protons in ¹H NMR, and the resonance-stabilized m/z 196 base peak in EI-MS, researchers can establish a closed-loop, self-validating system ensuring absolute structural integrity for downstream drug development and materials applications.

References

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. URL:[Link]

-

Wolfe, J. P., & Buchwald, S. L. (1999). Sequential N-Arylation of Primary Amines as a Route To Alkyldiarylamines. The Journal of Organic Chemistry, 64(15), 5575–5580. URL:[Link]

-

Wang, J., et al. (2021). Synthesis of Highly Functionalized Diarylamines through an N-, C-Cascade Reaction via Ammonium Salts. ChemRxiv. URL:[Link]

Introduction: Unveiling the Structural Nuances of a Tertiary Aniline Derivative

An In-depth Technical Guide to the Molecular Structure of 4-methyl-N-phenyl-N-propylaniline

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry and drug discovery, N-alkylanilines represent a pivotal class of compounds, serving as versatile intermediates and core structural motifs in a wide array of functional molecules.[1] Their utility stems from the tunable electronic and steric properties conferred by the nature and arrangement of substituents on both the nitrogen atom and the aromatic ring. This guide focuses on a specific tertiary amine, 4-methyl-N-phenyl-N-propylaniline , providing a comprehensive exploration of its molecular architecture and the analytical methodologies required for its unambiguous characterization.

While this molecule may not be extensively documented in publicly available literature, its structural components are well-understood. By leveraging established principles of organic chemistry and spectral analysis of analogous compounds, we can construct a detailed and predictive guide. This document is designed to empower researchers to synthesize, identify, and utilize this compound with confidence, explaining the causality behind experimental choices and ensuring a self-validating approach to its structural elucidation.

Part 1: Molecular Structure and Physicochemical Properties

The molecular structure of 4-methyl-N-phenyl-N-propylaniline is characterized by a central nitrogen atom bonded to three distinct groups: a phenyl group, a propyl group, and a p-tolyl (4-methylphenyl) group. This arrangement results in a tertiary amine with significant steric bulk around the nitrogen.

Caption: 2D representation of 4-methyl-N-phenyl-N-propylaniline.

Predicted Physicochemical Properties

The physical and chemical properties of 4-methyl-N-phenyl-N-propylaniline can be predicted based on its structure and by comparison with related N-alkylanilines.[2] Due to the large hydrophobic groups, it is expected to be sparingly soluble or insoluble in water but soluble in common organic solvents like alcohols, ethers, and benzene.[2]

| Property | Predicted Value | Rationale/Reference |

| Molecular Formula | C₁₆H₁₉N | Based on structural components. |

| Molecular Weight | 225.33 g/mol | Calculated from the molecular formula.[3] |

| Boiling Point | > 200 °C (at atm. pressure) | Higher than N-ethylaniline (205 °C) due to increased molecular weight.[4] |

| Solubility in Water | Sparingly soluble to insoluble | Higher amines with large hydrophobic groups are generally insoluble in water.[2] |

| Solubility in Organic Solvents | Soluble | Amines are generally soluble in organic solvents.[2] |

Part 2: Synthesis Pathway and Experimental Protocol

A logical and common approach to synthesizing tertiary amines like 4-methyl-N-phenyl-N-propylaniline is through the N-alkylation of a corresponding secondary amine. In this case, the precursor would be 4-methyl-N-phenylaniline, which can be alkylated with a propyl halide (e.g., 1-bromopropane).

Caption: General workflow for the synthesis of 4-methyl-N-phenyl-N-propylaniline.

Experimental Protocol: N-Alkylation of 4-methyl-N-phenylaniline

This protocol is a generalized procedure and should be adapted and optimized based on laboratory conditions and safety assessments.

-

Reaction Setup:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-methyl-N-phenylaniline (1.0 eq).

-

Add a suitable solvent such as acetonitrile or DMF.

-

Add a base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (1.5-2.0 eq), to act as a proton scavenger.

-

-

Addition of Alkylating Agent:

-

Add 1-bromopropane (1.1-1.2 eq) dropwise to the stirred suspension at room temperature.

-

-

Reaction:

-

Heat the reaction mixture to reflux (temperature will depend on the solvent used) and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the solid base and wash with the solvent.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Dissolve the residue in a water-immiscible organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

-

Purification:

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-methyl-N-phenyl-N-propylaniline.

-

Part 3: Spectroscopic Characterization

The unambiguous identification of 4-methyl-N-phenyl-N-propylaniline relies on a combination of spectroscopic techniques.[1] The following sections detail the expected spectral features based on the analysis of similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment and connectivity of atoms.[1]

-

¹H NMR Spectroscopy: Proton NMR will provide distinct signals for the different types of protons in the molecule. The aromatic region will be complex due to the presence of two different phenyl rings. The propyl group will show a characteristic triplet-multiplet-triplet pattern.[5]

-

¹³C NMR Spectroscopy: Carbon NMR will show signals for each unique carbon atom in the molecule, confirming the carbon skeleton.

| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) | Rationale |

| Propyl-CH₃ | ~0.9 (triplet) | ~11 | Typical for a terminal methyl group next to a methylene.[6] |

| Propyl-CH₂ | ~1.6 (multiplet) | ~20 | Methylene group adjacent to both a methyl and another methylene. |

| N-CH₂-Propyl | ~3.2 (triplet) | ~53 | Methylene group attached to the nitrogen atom, deshielded. |

| Aryl-CH₃ | ~2.3 (singlet) | ~20 | Methyl group attached to an aromatic ring.[6] |

| Aromatic-H | 6.7 - 7.3 (multiplets) | 112 - 148 | Protons on the two different aromatic rings will have overlapping signals. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

-

C-H stretching (aromatic): Peaks are expected just above 3000 cm⁻¹.[5]

-

C-H stretching (aliphatic): Peaks are expected just below 3000 cm⁻¹.[5]

-

C=C stretching (aromatic): Absorptions around 1600 cm⁻¹ and 1500 cm⁻¹.[5]

-

C-N stretching: Typically observed in the 1350-1250 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): Expected at m/z = 225, corresponding to the molecular weight of the compound.

-

Key Fragmentation: A common fragmentation pathway for N-alkylanilines is the alpha-cleavage of the C-C bond adjacent to the nitrogen atom.[1] For 4-methyl-N-phenyl-N-propylaniline, this would result in the loss of an ethyl radical (M-29), leading to a prominent peak at m/z = 196.

Protocol: General Spectroscopic Analysis

-

Sample Preparation:

-

For NMR, dissolve a small amount of the purified compound (5-10 mg) in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

For IR, the sample can be analyzed as a thin film on a salt plate (if liquid) or as a KBr pellet (if solid).

-

For MS, dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

-

Data Acquisition:

-

Data Analysis:

-

Process and analyze the spectra to identify the chemical shifts, coupling constants, absorption bands, and fragmentation patterns.

-

Compare the obtained data with the predicted values to confirm the structure of 4-methyl-N-phenyl-N-propylaniline.

-

Conclusion

This guide provides a comprehensive framework for understanding the molecular structure, synthesis, and characterization of 4-methyl-N-phenyl-N-propylaniline. By integrating predictive data based on analogous compounds with established analytical protocols, researchers are equipped with the necessary tools for the confident identification and utilization of this tertiary aniline derivative. The methodologies outlined herein are designed to be self-validating, ensuring a high degree of scientific integrity in the structural elucidation process.

References

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. N-methyl-4-propylaniline | C10H15N | CID 21354518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CompTox Chemicals Dashboard [comptox.epa.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. rsc.org [rsc.org]

- 7. N-Allylaniline | C9H11N | CID 68525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. N-Methyl-n-propylaniline | C10H15N | CID 577751 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemsynthesis.com [chemsynthesis.com]

- 10. scribd.com [scribd.com]

The Physical and Mechanistic Properties of N-Alkylanilines: A Comprehensive Technical Guide

Executive Summary

N-alkylanilines are foundational building blocks in the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and advanced functional materials. As a Senior Application Scientist, I approach the physical characterization of these aromatic amines not merely as a data-collection exercise, but as a predictive tool for drug behavior, reactivity, and formulation stability. This whitepaper elucidates the physical properties of core N-alkylanilines, dissecting the causality behind their thermodynamic and electrochemical behaviors, and provides self-validating protocols for their empirical determination.

Mechanistic Determinants of Physical Properties

Intermolecular Forces and Boiling Points

The boiling point of an amine is dictated by the delicate interplay between its molecular weight (which governs van der Waals dispersion forces) and its capacity for hydrogen bonding.

-

Primary to Secondary Amine Transition: Transitioning from aniline (BP 184 °C) to N-methylaniline (BP 196 °C) results in an increased boiling point[1][2]. Although the secondary amine loses one hydrogen bond donor, the increased surface area and polarizability of the added methyl group enhance dispersion forces. Thermodynamically, this increase in van der Waals interactions outweighs the loss of the single H-bond.

-

Secondary to Tertiary Amine Transition: Conversely, moving from N-methylaniline to N,N-dimethylaniline (BP 193–194 °C) causes a distinct drop in the boiling point[1][3]. The tertiary amine lacks any N-H bonds, completely abolishing its ability to act as a hydrogen bond donor. This severe reduction in intermolecular cohesion overrides the incremental increase in molecular weight.

Basicity (pKa) and Steric Inhibition of Resonance

In drug development, the pKa dictates the ionization state of an API at physiological pH, directly impacting its pharmacokinetics (ADMET profile). The basicity of N-alkylanilines increases with progressive alkylation: Aniline (pKa 4.63) < N-Methylaniline (pKa 4.84) < N,N-Dimethylaniline (pKa 5.15)[4][5][6].

This trend is driven by two synergistic mechanisms:

-

Inductive Effect (+I): Alkyl groups are electron-donating, pushing electron density onto the nitrogen atom and increasing the thermodynamic stability of the protonated conjugate acid.

-

Steric Inhibition of Resonance: In N,N-dimethylaniline, the bulky methyl groups sterically clash with the ortho-hydrogens of the aromatic ring. To relieve this strain, the dialkylamino group twists out of coplanarity with the benzene ring. This orthogonal shift disrupts the resonance delocalization of the nitrogen lone pair into the aromatic π-system. Consequently, the lone pair remains localized on the nitrogen, making it significantly more available for protonation.

Caption: Logical workflow illustrating how N-alkylation alters the physical properties of anilines.

Quantitative Property Matrix

The following table synthesizes the critical physical properties of foundational N-alkylanilines. This data serves as a baseline for predicting the behavior of more complex, substituted API derivatives.

| Compound | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25 °C) | pKa (at 25 °C) |

| Aniline | 62-53-3 | 93.13 | 184 | 1.022 | 4.63[2][6] |

| N-Methylaniline | 100-61-8 | 107.15 | 196 | 0.989 | 4.84[1][4] |

| N-Ethylaniline | 103-69-5 | 121.18 | 205 | 0.963 | 5.12[7][8] |

| N,N-Dimethylaniline | 121-69-7 | 121.18 | 193-194 | 0.956 | 5.15[3][5] |

Note: Densities systematically decrease with alkylation due to the increased molar volume and disrupted packing efficiency caused by the flexible alkyl chains.

Experimental Workflows and Protocols

To ensure scientific integrity, physical properties must be determined using self-validating experimental systems. Below are the field-proven protocols for characterizing N-alkylanilines.

Potentiometric Titration for pKa Determination

Potentiometric titration is the gold standard for determining the pKa of ionizable APIs. For N-alkylanilines with poor aqueous solubility (< 0.8 mM), co-solvent systems (e.g., methanol-water) are utilized, followed by Yasuda-Shedlovsky extrapolation to determine the true aqueous pKa[9].

Step-by-Step Methodology:

-

Sample Preparation: Dissolve the N-alkylaniline in a suitable co-solvent to achieve a concentration of 1 mM. Prepare a background electrolyte solution of 0.15 M KCl.

-

Acidification: Transfer 20 mL of the sample to a jacketed reaction vessel. Add 0.1 M HCl dropwise until the pH reaches 1.8–2.0. Purge the solution continuously with nitrogen gas.

-

Causality: Nitrogen displaces dissolved CO2, preventing the formation of carbonic acid, which would introduce a secondary buffering system and skew the inflection point[10].

-

-

Titration: Immerse a calibrated glass pH electrode. Titrate the solution with standardized 0.1 M NaOH using an automated titrator under constant magnetic stirring[10].

-

Data Acquisition: Record the pH continuously at regular titrant volume intervals until the pH stabilizes around 12.0–12.5[11].

-

Analysis: Plot the titration curve (pH vs. Volume) and calculate the first derivative. The pKa corresponds to the pH at the half-equivalence point within the buffer region[11].

Caption: Step-by-step experimental workflow for potentiometric pKa determination.

Micro-Boiling Point Determination via Simple Distillation

For liquid N-alkylanilines, the boiling point is a primary indicator of purity and intermolecular forces.

Step-by-Step Methodology:

-

Apparatus Assembly: Assemble a simple distillation apparatus comprising a round-bottom flask, a distillation head, a calibrated thermometer, a water-cooled condenser, and a receiving flask[12].

-

Sample Loading: Place 10–15 mL of the N-alkylaniline into the round-bottom flask. Introduce 2–3 inert boiling chips.

-

Causality: Boiling chips provide nucleation sites for vapor bubble formation, preventing superheating and explosive bumping of the liquid[12].

-

-

Heating & Measurement: Position the thermometer bulb just below the side arm of the distillation head to accurately measure the vapor temperature. Gradually heat the flask using a silicone oil bath. The boiling point is the stable temperature recorded when the liquid is actively boiling and a consistent drip of condensate is observed[12]. Correct the final value for ambient atmospheric pressure.

References[3] Cas 121-69-7, N,N-Dimethylaniline, LookChem. URL[1] N-Methylaniline SDS, 100-61-8 Safety Data Sheets, ECHEMI. URL[4] N-Methylaniline CAS#: 100-61-8, ChemicalBook. URL[12] A Technical Guide to the Physical Properties of 4-Allyl-N,N-dimethylaniline, Benchchem. URL[5] N,N-Dimethylaniline | 121-69-7, ChemicalBook. URL[10] Protocol for Determining pKa Using Potentiometric Titration, Creative Bioarray. URL[11] Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry, DergiPark.URL[9] Physico‐chemical characterization of some beta blockers and anti‐diabetic drugs ‐ potentiometric and spectrophotometric pKa, European Journal of Chemistry. URL[2] Aniline, ZSCHEMI.URL[7] N-Ethylaniline CAS#: 103-69-5, ChemWhat | Database of Chemicals & Biologicals. URL[8] Buy N-Ethylaniline 99% Industrial Grade from Binhai Chemical Co., Ltd., ECHEMI. URL[6] Aniline - Structure, Properties, Preparation, Reactions, Uses, GeeksforGeeks. URL

Sources

- 1. echemi.com [echemi.com]

- 2. zschemi.com [zschemi.com]

- 3. Cas 121-69-7,N,N-Dimethylaniline | lookchem [lookchem.com]

- 4. N-Methylaniline CAS#: 100-61-8 [m.chemicalbook.com]

- 5. N,N-Dimethylaniline | 121-69-7 [chemicalbook.com]

- 6. Aniline - Structure, Properties, Preparation, Reactions, Uses - GeeksforGeeks [geeksforgeeks.org]

- 7. chemwhat.com [chemwhat.com]

- 8. echemi.com [echemi.com]

- 9. eurjchem.com [eurjchem.com]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Modulating Molecular Electronics: A Technical Guide to Electron-Donating Effects in Substituted Anilines

Executive Summary

Substituted anilines are ubiquitous pharmacophores in medicinal chemistry and critical intermediates in materials science. The strategic introduction of electron-donating groups (EDGs) onto the aniline aromatic ring fundamentally alters the molecule's electron density, directly impacting its basicity (pKa), nucleophilicity, and metabolic stability. This whitepaper provides an in-depth mechanistic analysis of how electron-donating effects modulate aniline reactivity, outlines the toxicological implications for drug design, and establishes self-validating experimental protocols for precise pKa determination.

Theoretical Framework: Electronic Effects and Molecular Geometry

Inductive vs. Resonance Effects

The electron density of the aniline amino group is governed by the interplay between inductive ( I ) and resonance ( R or M ) effects. The nitrogen lone pair in unsubstituted aniline is delocalized into the aromatic π -system, making it a significantly weaker base than aliphatic amines.

When an EDG (e.g., -CH₃, -OCH₃, -OH) is introduced, it alters this dynamic:

-

Inductive Donation (+I): Alkyl groups like -CH₃ push electron density through the σ -bond framework due to hyperconjugation and lower electronegativity relative to the sp2 aromatic carbons.

-

Resonance Donation (+R): Substituents with lone pairs (e.g., -OCH₃) donate electron density directly into the π -system. Even though oxygen is electronegative (-I effect), the +R effect dominates at the ortho and para positions. This influx of electron density repels the nitrogen lone pair, localizing it on the amine and stabilizing the positive charge of the conjugate acid (anilinium ion), thereby increasing the pKa [[1]]().

Orbital Hybridization and Pyramidalization

The geometric conformation of the aniline nitrogen is highly sensitive to substituent effects. In unsubstituted aniline, the nitrogen lone pair resides in an orbital with approximately 12% s character (sp⁷.³ hybridization), representing a compromise between pyramidalization (which stabilizes the lone pair) and planarity (which maximizes π -overlap) [[2]]().

EDGs increase the electron density of the aromatic ring, reducing the thermodynamic drive for the nitrogen lone pair to delocalize. Consequently, anilines with strong EDGs exhibit increased pyramidalization (higher s character in the lone pair orbital), which directly correlates with enhanced basicity and nucleophilicity 2.

The Hammett Equation

The quantitative relationship between substituent electronics and basicity is modeled by the Hammett equation: log(K/K0)=ρσ . For substituted anilines, EDGs possess negative substituent constants ( σ ), which mathematically correlate with a decrease in the acid dissociation constant ( Ka ) of the anilinium ion, thus yielding a higher pKa 3.

Quantitative Structure-Activity Relationships (SAR)

To illustrate the causality between electronic effects and basicity, the following table summarizes the Hammett constants and experimental pKa values for para-substituted anilines.

| Substituent (para) | Hammett Constant ( σp ) | Experimental pKa | Dominant Electronic Effect |

| -OCH₃ (Methoxy) | -0.27 | 5.34 | Strong EDG (+R dominates -I) |

| -CH₃ (Methyl) | -0.17 | 5.08 | Weak EDG (+I, hyperconjugation) |

| -H (Aniline) | 0.00 | 4.63 | Reference standard |

| -Cl (Chloro) | +0.23 | 3.98 | EWG (-I dominates +R) |

| -NO₂ (Nitro) | +0.78 | 1.02 | Strong EWG (-I and -R) |

Data synthesized from established quantum chemical parameters and Hammett correlations 3.

Implications in Medicinal Chemistry and Toxicology

While anilines are valuable for target binding (e.g., kinase inhibitors), their electron density dictates their metabolic liability. EDGs make the aromatic ring highly electron-rich, increasing its susceptibility to electrophilic attack and CYP450-mediated N-hydroxylation.

This metabolic pathway generates reactive hydroxylamines and nitroso species. These electrophilic intermediates covalently bind to cellular macromolecules and deplete intracellular glutathione (GSH), leading to severe oxidative stress, cytotoxicity, and idiosyncratic nephrotoxicity 4. Drug developers must carefully balance the basicity required for target engagement against these EDG-driven toxicological risks.

Metabolic pathway of substituted anilines leading to cellular toxicity via reactive intermediates.

Experimental Methodologies for pKa Determination

To accurately assess the electronic impact of substituents, robust pKa determination is required. The following self-validating protocols ensure high-fidelity thermodynamic data.

Protocol 1: Potentiometric Titration

Potentiometric titration is the gold standard for determining the pKa of ionizable amines, as it directly measures the free proton concentration during neutralization 5.

-

Causality Check: For lipophilic substituted anilines, aqueous solubility is often insufficient. A co-solvent system (e.g., methanol/water) must be used. The apparent pKa values obtained in varying co-solvent ratios are then extrapolated to 0% organic solvent using the Yasuda-Shedlovsky method to find the true aqueous pKa.

Step-by-Step Methodology:

-

Calibration: Calibrate the glass pH electrode using standard buffers (pH 4.01, 7.00, 10.01) at a strictly controlled temperature (e.g., 298.15 K), as pKa is highly temperature-dependent.

-

Sample Preparation: Dissolve the substituted aniline (approx. 0.001 M) in a 0.1 M KCl background electrolyte solution to maintain constant ionic strength.

-

Titration: Titrate the solution with standardized 0.1 M HCl using an automated titrator. Add titrant in 0.05 mL increments, allowing the potential (mV) to stabilize before each subsequent addition.

-

Data Analysis: Plot pH vs. Volume of HCl. Calculate the first derivative ( ΔpH/ΔV ) to identify the equivalence point. The pKa corresponds to the pH at the half-equivalence point, where [ArNH2]=[ArNH3+] .

Protocol 2: UV-Vis Spectrophotometry

UV-Vis is utilized when the aniline concentration must be kept extremely low (e.g., due to poor solubility) or when the pKa falls outside the optimal range of a glass electrode. Protonation disrupts the n→π∗ transitions of the nitrogen lone pair, causing a distinct spectral shift [[6]]().

-

Causality Check: Identifying the isosbestic point (the wavelength where absorbance remains constant across all pH values) is critical. It validates that the system contains only two species (the free amine and the conjugate acid) in equilibrium, ruling out degradation or side reactions.

Step-by-Step Methodology:

-

Buffer Preparation: Prepare a series of universal buffers covering a pH range of at least pKa ± 2 units.

-

Analyte Addition: Spike a constant, micromolar concentration of the aniline derivative into each buffer solution.

-

Spectral Scanning: Record the UV-Vis absorption spectrum (200–400 nm) for each solution. Identify λmax (where the absorbance difference between the acidic and basic forms is maximized) and the isosbestic point.

-

Curve Fitting: Plot the absorbance at λmax against the pH of the solutions.

-

Calculation: Fit the resulting sigmoidal curve using the Henderson-Hasselbalch equation. The inflection point of the curve represents the pKa.

Workflow for determining the pKa of substituted anilines using UV-Vis spectrophotometry.

References

-

Comparison of Quantum Chemical Parameters and Hammett Constants in Correlating pKa Values of Substituted Anilines The Journal of Organic Chemistry - ACS Publications URL:[Link]

-

Aniline - Structural Properties and Pyramidalization Wikipedia URL:[Link]

-

Quantitative analysis of structure-toxicity relationships of substituted anilines by use of Balb/3T3 cells Oxford Academic URL: [Link]

-

Dissociation Constant (pKa) and Thermodynamic Properties of Some Tertiary and Cyclic Amines ACS Publications URL:[Link]

-

Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH ResearchGate URL:[Link]

Sources

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide on Steric Hindrance in N,N-Disubstituted Anilines

The Fundamental Concept of Steric Hindrance in N,N-Disubstituted Anilines

Steric hindrance in N,N-disubstituted anilines refers to the spatial crowding around the nitrogen atom and the aromatic ring due to the presence of bulky substituents. This congestion has profound implications for the molecule's conformation, reactivity, and spectroscopic properties. The substituents on the nitrogen atom can restrict the rotation of the N-C(aryl) bond, forcing the lone pair of electrons on the nitrogen out of conjugation with the aromatic pi-system. This disruption of resonance is a cornerstone of the steric effects observed in these compounds.

The degree of steric hindrance is not a binary on/off switch; rather, it is a continuum influenced by the size, shape, and number of substituents on both the nitrogen atom and the aniline ring. For instance, replacing N,N-dimethyl groups with N,N-diethyl or N,N-diisopropyl groups progressively increases steric strain, leading to more pronounced effects.

Impact on Basicity and Nucleophilicity: A Tale of Two Properties

A common misconception is to conflate basicity and nucleophilicity. In the context of N,N-disubstituted anilines, steric hindrance provides a clear distinction between these two fundamental properties.

2.1. The Attenuation of Basicity

The basicity of anilines is attributed to the availability of the nitrogen's lone pair of electrons to accept a proton. In an unhindered aniline, this lone pair can be delocalized into the aromatic ring through resonance, which decreases its basicity compared to aliphatic amines. When bulky substituents are introduced to the nitrogen atom, they force the amino group to twist out of the plane of the aromatic ring. This reduces the overlap between the nitrogen's p-orbital and the ring's pi-system, a phenomenon known as steric inhibition of resonance. Consequently, the lone pair becomes more localized on the nitrogen atom, leading to an increase in basicity.

However, this effect is counteracted by the steric hindrance to protonation. The bulky groups can physically block the approach of a proton to the nitrogen atom, thereby decreasing the observed basicity. The net effect on basicity is therefore a balance between these two opposing factors: steric inhibition of resonance (increases basicity) and steric hindrance to protonation (decreases basicity).

| Compound | Substituents on N | pKa of Conjugate Acid | Dominant Effect |

| Aniline | H, H | 4.6 | Resonance |

| N,N-Dimethylaniline | CH₃, CH₃ | 5.1 | Steric Inhibition of Resonance |

| N,N-Diisopropylaniline | i-Pr, i-Pr | 3.6 | Steric Hindrance to Protonation |

2.2. The Diminution of Nucleophilicity

Nucleophilicity, the ability of a molecule to donate its lone pair to an electrophile to form a new bond, is highly susceptible to steric effects. In N,N-disubstituted anilines, the bulky substituents around the nitrogen atom significantly impede its ability to attack an electrophilic center. This steric shielding effect dramatically reduces the rate of nucleophilic substitution reactions. For example, while N,N-dimethylaniline readily reacts with methyl iodide, N,N-diisopropylaniline reacts at a considerably slower rate.

Caption: Steric hindrance slows the reaction of N,N-diisopropylaniline with methyl iodide.

Consequences in Electrophilic Aromatic Substitution

The directing effect of the amino group in electrophilic aromatic substitution is a classic example of electronic control. The nitrogen's lone pair, through resonance, activates the aromatic ring, primarily at the ortho and para positions. However, steric hindrance from bulky N-substituents can dramatically alter this regioselectivity.

3.1. The Shift from Ortho to Para Selectivity

In N,N-disubstituted anilines with large alkyl groups on the nitrogen, the ortho positions are sterically shielded. This makes the approach of an electrophile to these positions more difficult, favoring substitution at the less hindered para position. This is a critical consideration in synthetic organic chemistry, where precise control over isomer distribution is paramount.

Caption: Steric hindrance favors para-substitution in electrophilic aromatic substitution.

Spectroscopic Manifestations of Steric Hindrance

The structural changes induced by steric hindrance are readily observable through various spectroscopic techniques.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

In ¹H NMR, the chemical shifts of the aromatic protons can provide insights into the conformation of the N,N-disubstituted aniline. In sterically hindered anilines where the amino group is twisted out of the plane, the anisotropic effect of the aromatic ring on the N-alkyl protons is altered. Furthermore, restricted rotation around the N-C(aryl) bond can lead to diastereotopic protons in the N-alkyl groups, resulting in more complex splitting patterns.

4.2. Infrared (IR) Spectroscopy

The C-N stretching frequency in the IR spectrum is also sensitive to steric effects. Increased steric hindrance reduces the resonance between the nitrogen lone pair and the aromatic ring, leading to a decrease in the double bond character of the C-N bond. This results in a shift of the C-N stretching vibration to a lower wavenumber.

Atropisomerism: A Consequence of Extreme Steric Hindrance

When the substituents on the nitrogen and the ortho positions of the aniline ring are sufficiently large, rotation around the N-C(aryl) bond can be completely restricted at room temperature. This gives rise to atropisomers, which are stereoisomers that can be isolated as separate enantiomers. The study of atropisomerism in N,N-disubstituted anilines is a fascinating area of stereochemistry with implications for chiral ligand design and asymmetric catalysis.

Experimental Protocols for Quantifying Steric Effects

A multi-pronged approach is necessary to fully characterize the steric environment in N,N-disubstituted anilines.

6.1. X-ray Crystallography

Single-crystal X-ray diffraction provides the most direct and unambiguous measurement of molecular geometry.

Experimental Workflow: X-ray Crystallography

-

Crystal Growth: Grow single crystals of the N,N-disubstituted aniline of suitable quality. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount a single crystal on a goniometer and collect diffraction data using a diffractometer equipped with an X-ray source (e.g., Mo Kα radiation).

-

Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the phase problem to generate an initial electron density map and build a molecular model. Refine the model against the experimental data to obtain accurate bond lengths, bond angles, and torsion angles.

-

Analysis: Analyze the refined structure to determine the N-C(aryl) torsion angle, which quantifies the degree of twisting of the amino group out of the plane of the aromatic ring.

Caption: Workflow for X-ray crystallographic analysis of N,N-disubstituted anilines.

6.2. Computational Chemistry

Computational methods, particularly density functional theory (DFT), are powerful tools for probing steric effects.

Computational Workflow: DFT Calculations

-

Model Building: Construct a 3D model of the N,N-disubstituted aniline using molecular modeling software.

-

Geometry Optimization: Perform a geometry optimization calculation using a suitable level of theory (e.g., B3LYP) and basis set (e.g., 6-31G*) to find the lowest energy conformation of the molecule.

-

Frequency Calculation: Perform a frequency calculation to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

-

Analysis: Analyze the optimized geometry to determine bond lengths, bond angles, and torsion angles. Calculate properties such as the rotational barrier around the N-C(aryl) bond and the electrostatic potential map to visualize the distribution of electron density.

Conclusion: From Fundamental Understanding to Practical Application

A thorough understanding of steric hindrance in N,N-disubstituted anilines is not merely an academic exercise. It is a critical factor in the rational design of new molecules in various fields, including:

-

Drug Development: The conformation and reactivity of drug candidates containing the N,N-disubstituted aniline moiety can significantly impact their binding affinity to biological targets and their metabolic stability.

-

Materials Science: The steric properties of these compounds can be harnessed to control the packing of molecules in organic electronic materials, influencing their charge transport properties.

-

Catalysis: Chiral N,N-disubstituted anilines can serve as valuable ligands in asymmetric catalysis, where steric control is essential for achieving high enantioselectivity.

By integrating the principles and experimental approaches outlined in this guide, researchers can navigate the complexities of steric hindrance and unlock new opportunities for innovation.

References

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. [Link]

-

Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. [Link]

-

Eliel, E. L., Wilen, S. H., & Mander, L. N. (1994). Stereochemistry of Organic Compounds. Wiley. [Link]

literature review of tertiary aromatic amines

An In-Depth Technical Guide to Tertiary Aromatic Amines: Synthesis, Reactivity, and Applications in Modern Drug Discovery

Executive Summary

Tertiary aromatic amines are a cornerstone of modern organic chemistry, characterized by a nitrogen atom bonded to two alkyl or aryl groups and one aromatic ring. This structural motif is not merely a chemical curiosity; it is a "privileged scaffold" in medicinal chemistry, integral to the function of a vast array of pharmaceuticals, including antihistamines, antidepressants, and anticancer agents.[1][2][3] Their prevalence stems from the unique electronic and steric properties conferred by the nitrogen atom, which can influence a drug's solubility, bioavailability, and target-binding affinity.[4][5] This guide provides a comprehensive overview for researchers and drug development professionals, detailing the core synthetic methodologies for their construction, exploring their characteristic reactivity, and examining their critical role in pharmacology. We will delve into the causality behind experimental choices in their synthesis, from classic copper-catalyzed reactions to modern palladium-based cross-coupling, and discuss the analytical techniques essential for their characterization. Furthermore, we will address the crucial aspects of their metabolism and toxicology, providing a holistic view of this vital class of molecules.

Core Synthetic Methodologies: Constructing the C-N Bond

The strategic formation of the aryl C-N bond is the central challenge in synthesizing tertiary aromatic amines. The choice of method is dictated by factors such as substrate scope, functional group tolerance, and desired reaction conditions.

Palladium-Catalyzed C-N Cross-Coupling: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines over the past few decades, offering mild conditions and broad substrate scope.[6][7] It is a powerful tool for coupling amines with aryl halides or pseudohalides (like triflates).[8] The reaction's success hinges on the palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states to forge the C-N bond.[9][10]

Causality of Components:

-

Palladium Catalyst: The heart of the reaction, facilitating the key steps of oxidative addition and reductive elimination.[11]

-

Ligand: Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are crucial.[9] They stabilize the Pd(0) species, accelerate the rate-limiting reductive elimination step, and prevent side reactions like beta-hydride elimination.[6][7]

-

Base: A non-nucleophilic base (e.g., NaOtBu, K₃PO₄) is required to deprotonate the amine, making it a more potent nucleophile to attack the palladium center.[11]

Caption: Catalytic Cycle of the Buchwald-Hartwig Amination.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

-

To an oven-dried vial, add the aryl halide (1.0 mmol), the secondary amine (1.2 mmol), a suitable palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (2-4 mol%).

-

Add the base (e.g., sodium tert-butoxide, 1.4 mmol).

-

Seal the vial, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add anhydrous, degassed solvent (e.g., Toluene or Dioxane, 0.1-0.5 M).

-

Heat the reaction mixture with stirring at the appropriate temperature (typically 80-110 °C) and monitor by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of celite to remove inorganic salts.

-

Concentrate the filtrate and purify the crude product by column chromatography.

Copper-Catalyzed N-Arylation: The Ullmann Condensation